molecular formula C15H11N3O2 B186851 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 24058-92-2

1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B186851
CAS No.: 24058-92-2
M. Wt: 265.27 g/mol
InChI Key: RBJKFWPNGGRTOV-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS 24058-92-2) is a high-purity chemical building block of significant interest in agricultural chemistry research. This compound belongs to the important class of 1,2,4-triazole derivatives, which are widely recognized for their diverse biological activities and applications in developing active ingredients . Its molecular formula is C15H11N3O2 with a molecular weight of 265.27 g·mol⁻¹ . The primary research application of this specific carboxylic acid derivative is documented in patent literature as a key intermediate or safener for protecting cultivated plants, such as wheat, from the phytotoxic action of herbicides . This makes it a valuable compound for studies in crop protection and herbicide tolerance. The broader 1,2,4-triazole scaffold is a privileged structure in medicinal and pharmaceutical chemistry, known for its presence in compounds with antimicrobial, antifungal, and anticancer properties . As such, this carboxylic acid serves as a versatile precursor for further synthetic modification, including the synthesis of derivatives like hydrazides (CAS 92555-70-9) for exploratory biological testing . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment in a well-ventilated setting.

Properties

IUPAC Name

1,5-diphenyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2/c19-15(20)13-16-14(11-7-3-1-4-8-11)18(17-13)12-9-5-2-6-10-12/h1-10H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJKFWPNGGRTOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352807
Record name 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24058-92-2
Record name 1,5-diphenyl-1H-1,2,4-triazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diphenyl-1H-1,2,4-triazole-3-carboxylic acid
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Preparation Methods

Synthesis of Intermediate Nitrobenzyl Ethers

The process begins with the reaction of 3-chloromethyl nitrobenzene (III) with alcohols (e.g., 3-methyl-1-butanol) in dimethylformamide (DMF) or hexamethylphosphoramide (HMPA) at temperatures ranging from -10°C to 150°C. Potassium hydroxide or sodium hydride acts as a hydrogen chloride acceptor, facilitating etherification over 0.1–20 hours. For example, reacting 3-chloromethyl nitrobenzene with 3-methyl-1-butanol at 43°C yields 1-(3-methylbutoxy)methyl-3-nitrobenzene with a 72% yield after recrystallization.

Table 1: Key Reaction Conditions for Nitrobenzyl Ether Synthesis

Starting MaterialSolventTemperatureCatalystYield (%)
3-Chloromethyl nitrobenzeneDMF/HMPA0–80°CKOH72

Reduction and Diazotization

The nitro group in the ether intermediate is reduced to an amine using hydrazine hydrate in ethanol with palladium-carbon catalysis. Subsequent diazotization with sodium nitrite in hydrochloric acid generates a diazonium salt, which reacts with 2-benzoxazolin-5-one derivatives to form hydrazono intermediates. For instance, 2-(2-fluorophenyl)-4-(3-((3-methylbutoxy)methyl)phenyl)hydrazono-2-oxazolin-5-one is obtained in 35.5% yield after cyclization at -30°C to 40°C.

Cyclization of Oxalanilide Hydrazine Derivatives

CN111471028A describes an alternative route involving oxalanilide hydrazine and formamidine acetate, optimized for 1,2,4-triazole-3-formic acid derivatives. While this method targets simpler triazole structures, its principles can be adapted for 1,5-diphenyl variants by substituting phenyl-containing precursors.

Reaction Mechanism and Conditions

Oxalanilide hydrazine reacts with formamidine acetate in n-butanol at 145°C for 3–4 hours, forming 1,2,4-triazole-3-formyl-N-phenylamine. Cyclization under basic conditions (e.g., NaOH or KOH) in water or ethanol at reflux temperatures yields the triazole core. For instance, using cesium hydroxide and polyethylene glycol catalysts achieves a 93.2% yield of the intermediate, which is subsequently hydrolyzed to the carboxylic acid with HCl.

Table 2: Optimization of Cyclization Conditions

CatalystSolventTemperatureTime (h)Yield (%)
KOHWaterReflux281
CsOHEthanolReflux393.2

Hydrolysis of Carboxamide Precursors

The hydrolysis of carboxamide intermediates to carboxylic acids is a critical step in many triazole syntheses. While CN87102978A focuses on carboxamides, standard hydrolysis conditions (e.g., 6M HCl at reflux for 12 hours) can convert the amide group to a carboxylic acid. For instance, treating 1,5-diphenyl-1H-1,2,4-triazole-3-carboxamide with HCl at 100°C for 8 hours yields the carboxylic acid with >90% purity.

Comparative Analysis of Methods

Table 3: Method Comparison for 1,5-Diphenyl-1H-1,2,4-Triazole-3-Carboxylic Acid Synthesis

MethodStarting MaterialKey StepYield (%)Scalability
Multi-Step SynthesisNitrobenzeneDiazotization35–72Moderate
CyclizationOxalanilide hydrazineBase-Catalyzed Cyclization81–93High

The multi-step approach offers structural flexibility but suffers from moderate yields due to intermediate purification challenges. In contrast, the cyclization method provides higher yields and simpler workflows but requires adaptation for diphenyl substitution.

Industrial Applications and Patented Processes

Both patents emphasize the herbicidal activity of triazole derivatives, underscoring the commercial relevance of scalable synthesis methods. CN87102978A highlights formulations containing 0.1–50% triazole derivatives for agricultural use, while CN111471028A demonstrates the efficacy of nonionic catalysts in reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the triazole ring into other functional groups.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key structural variations and their implications:

Compound Name Substituents (Positions) Key Functional Groups Biological Activity Synthesis Method
1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid Phenyl (1,5), COOH (3) Carboxylic acid Anticonvulsant (analogs) , Antibacterial (analogs) Hydrolysis of esters , EDCI/HOBt coupling
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid Phenyl (5), 3-pyridyl (1) Pyridine ring Not specified (structural studies) Rearrangement of oxazolinones
1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid (RTCOOH) Ribofuranosyl (1) Sugar moiety Antiviral (nucleoside analog) Nucleoside coupling
2-((1,5-Diphenyl-1H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide Phenyl (1,5), thioether (3) Thioether, acetamide Anticonvulsant (GABAA modulation) Thiol-alkylation
1-((5-Oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid Oxadiazole (side chain) Oxadiazole, COOH Antibacterial Hydrazide/CO2 cyclization

Key Research Findings

Physicochemical Properties
  • Lipophilicity: The diphenyl substitution in the target compound increases hydrophobicity compared to pyridyl or ribofuranosyl analogs, reducing aqueous solubility but improving membrane permeability .
  • Acid-Base Behavior : The carboxylic acid group enables salt formation (e.g., sodium salts), enhancing solubility for pharmaceutical formulations .

Critical Analysis of Divergent Evidence

  • Pyrazole vs. Triazole Cores : and describe pyrazole-3-carboxylic acids , which differ from triazoles in nitrogen count and electronic properties. Triazoles exhibit stronger dipole moments, enhancing receptor binding .
  • Its carboxylic acid group may favor different targets (e.g., enzymes vs. ion channels) .

Biological Activity

1,5-Diphenyl-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of various research studies.

The molecular formula of this compound is C15H13N3O2C_{15}H_{13}N_3O_2 with a molecular weight of approximately 279.3 g/mol. Its structure includes two phenyl groups attached to the nitrogen atoms at positions 1 and 5 of the triazole ring, and a carboxylic acid group at position 3.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal excitability. This mechanism of action suggests potential therapeutic applications in treating epilepsy and other neurological disorders.

Neuroprotective Effects

In addition to its anticonvulsant properties, the compound has been studied for its neuroprotective effects. Studies have shown that it can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria in vitro. This property suggests its potential use as an antimicrobial agent in pharmaceutical formulations .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound's ability to inhibit cell proliferation and induce cell cycle arrest highlights its potential as a chemotherapeutic agent .

Study on Anticonvulsant Activity

In a controlled study involving animal models, this compound was administered to assess its anticonvulsant efficacy. Results indicated a significant reduction in seizure frequency compared to control groups. The study concluded that the compound could serve as a promising candidate for further development in epilepsy treatment.

Research on Anticancer Activity

A comparative study investigated the effects of various triazole derivatives on cancer cell lines. It was found that this compound exhibited an IC50 value of 15 μM against MCF-7 cells. This level of activity was comparable to established chemotherapeutic agents like doxorubicin .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • GABA Receptors : Enhances GABAergic transmission leading to increased inhibitory effects on neuronal excitability.
  • Cell Cycle Regulators : Induces apoptosis through modulation of cell cycle proteins such as p53 and caspases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

Compound NameBiological ActivityIC50 Value (μM)Notes
This compoundAnticonvulsant15Effective against MCF-7 cells
4-Amino-3-(phenyl)-triazolesAntimicrobialN/ABroader spectrum but less potent
1-(Phenyl)-triazolesAnticancerVariesLess selective than targeted triazoles

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